

# Application Notes: Optogenetic Screening of Monocarboxylate Transporter 1 (MCT1) Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Lactate transportor 1 |           |
| Cat. No.:            | B12369978             | Get Quote |

## Introduction

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-linked transmembrane transporter responsible for the rapid transport of monocarboxylates such as lactate, pyruvate, and ketone bodies.[1][2] MCT1 plays a crucial role in cellular metabolism and pH regulation.[1] In the context of cancer, MCT1 is a key player in the metabolic reprogramming of tumor cells.[3] It facilitates the "lactate shuttle," enabling oxidative cancer cells to take up lactate produced by glycolytic cells, thereby fueling tumor growth and creating an acidic tumor microenvironment that promotes invasion and immunosuppression.[2][3][4] The upregulation of MCT1 is associated with poor prognosis in various cancers, making it a compelling target for anticancer therapies.[4][5]

Traditional methods for identifying MCT1 inhibitors, such as radiolabeled substrate tracing, can be cumbersome, expensive, and not well-suited for high-throughput screening (HTS).[6] This application note describes a novel optogenetic screening platform in Saccharomyces cerevisiae that allows for a robust, scalable, and specific assessment of MCT1 inhibitor activity.

## **Principle of the Optogenetic Assay**

This screening method utilizes a genetically engineered yeast strain, "optoMEV-MCT1," where cell growth is made dependent on the import of mevalonate via human MCT1 under specific light conditions. The core of the system is a light-sensitive transcription factor, EL222-VP16, which controls the expression of a key enzyme (HMG1) in the mevalonate biosynthesis pathway.[4]



- Permissive Conditions (Blue Light): Blue light activates the EL222-VP16 transcription factor, leading to the expression of HMG1 and endogenous production of mevalonate. Under these conditions, yeast growth is independent of MCT1 activity. This serves as a crucial counterscreen for general drug toxicity.[4]
- Non-Permissive Conditions (Dark): In the absence of blue light, HMG1 is not expressed, and
  the yeast cannot produce its own mevalonate. The cells are cultured in a medium
  supplemented with mevalonate. Therefore, for survival and growth, the yeast must import
  mevalonate from the medium, a process made entirely dependent on the activity of the
  expressed human MCT1.[4]

In this system, a compound that inhibits MCT1 will prevent mevalonate uptake in the dark, leading to growth inhibition. The same compound should not affect growth in the light, confirming its specificity for MCT1. This provides a clear and robust readout for MCT1 activity in a high-throughput format.[4]

## **Applications**

- High-Throughput Screening (HTS): The assay is optimized for HTS in 384-well plates,
   enabling the screening of large compound libraries to identify novel MCT1 inhibitors.[4]
- Drug Repurposing: This platform can be used to screen libraries of existing FDA-approved drugs to identify compounds that can be repurposed as MCT1 inhibitors.[4][6]
- Structure-Activity Relationship (SAR) Studies: The quantitative nature of the assay allows for the determination of IC50 values, making it suitable for SAR studies to optimize lead compounds.[4]
- Specificity Testing: The built-in light-dependent counterscreen provides an immediate assessment of a compound's specificity for MCT1 over general cellular toxicity.[4]

# Experimental Protocols Generation of the optoMEV-MCT1 Yeast Strain

This protocol describes the generation of the S. cerevisiae strain used for the optogenetic screening assay. This involves transforming a yeast strain with an optogenetic circuit for



mevalonate production and a plasmid expressing human MCT1. A standard lithium acetate-based transformation protocol is used.[7][8][9]

#### Materials:

- S. cerevisiae strain SAWy524 (optoMEV)[4]
- CEN/ARS plasmid containing the human MCT1 gene (or an empty vector control)[4]
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)[10][11]
- 100 mM Lithium Acetate (LiAc)[8]
- Single-stranded carrier DNA (ssDNA), 10 mg/mL[7]
- 50% (w/v) Polyethylene Glycol (PEG), MW 3350[7]
- Sterile deionized water
- Synthetic complete (SC) dropout medium for selection[12]

#### Procedure:

- Inoculate a single colony of the optoMEV yeast strain into 5 mL of liquid YPD medium and grow overnight at 30°C with shaking.[8]
- The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow at 30°C with shaking until the OD600 reaches 0.6-1.0 (approximately 3-5 hours).[8]
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cells with 25 mL of sterile water and centrifuge again.
- Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
- Pellet the cells and resuspend in 400 μL of 100 mM LiAc.
- For each transformation, mix the following in a sterile microfuge tube:



- Plasmid DNA (0.1 1.0 μg)
- Boiled and chilled ssDNA (10 μL of 10mg/mL)[7]
- Yeast cell suspension (50 μL)
- Add 300 μL of a solution containing 240 μL of 50% PEG and 36 μL of 1.0 M LiAc.[7] Vortex to mix thoroughly.
- Incubate at 30°C for 30 minutes with shaking.
- Heat shock the cells at 42°C for 15-20 minutes.[13]
- Pellet the cells by centrifugation, remove the supernatant, and resuspend in 200  $\mu$ L of sterile water.
- Plate the cell suspension onto SC dropout plates to select for transformants.
- Incubate the plates at 30°C for 2-3 days until colonies appear.

## **High-Throughput Screening of MCT1 Inhibitors**

This protocol is adapted for a 384-well plate format for high-throughput screening.[4][6]

#### Materials:

- optoMEV-MCT1 and optoMEV-EmptyVector yeast strains
- SC dropout medium supplemented with mevalonate
- Compound library (e.g., 10 mM in DMSO)
- 384-well microplates
- Acoustic liquid dispenser (e.g., Labcyte ECHO) or multichannel pipette
- Plate reader capable of measuring OD600
- Blue light illumination setup



#### Procedure:

- Grow overnight cultures of the optoMEV-MCT1 and control strains in the appropriate SC dropout medium.
- Dilute the overnight cultures in fresh SC medium containing mevalonate to a starting OD600 of ~0.1.
- Using an acoustic dispenser, transfer ~50 nL of each compound from the library into the
  wells of a 384-well plate to achieve a final concentration of 10 μM.[6] Also include wells with
  DMSO only as a negative control and a known MCT1 inhibitor (e.g., AZD3965) as a positive
  control.[4]
- Add 50 μL of the diluted yeast culture to each well.
- Prepare two identical sets of plates.
- Incubate one set of plates in the dark (non-permissive conditions) and the other set under blue light (permissive conditions) at 30°C for 24-48 hours.[4]
- Measure the optical density at 600 nm (OD600) for all plates using a plate reader.
- Calculate the growth inhibition for each compound under both dark and light conditions relative to the DMSO control. Potential "hits" are compounds that show significant growth inhibition in the dark but not in the light.

### **IC50 Determination**

For compounds identified as hits in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

#### Materials:

- optoMEV-MCT1 yeast strain
- SC dropout medium supplemented with mevalonate
- · Hit compounds



- 96- or 384-well microplates
- Plate reader

#### Procedure:

- Prepare a serial dilution of the hit compound in the SC mevalonate medium. A typical range would be from 0.1 nM to 100 μM.
- Inoculate the optoMEV-MCT1 strain into the medium to a starting OD600 of ~0.1.
- Dispense 50-100 μL of the cell suspension into the wells of a microplate, with each well containing a different concentration of the compound.
- Incubate the plate in the dark at 30°C for 24-48 hours.
- Measure the final OD600 of each well.
- Plot the cell growth (OD600) as a function of the compound concentration.
- Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value. The IC50 for the known inhibitor AZD3965 in this assay is approximately 10 nM.[4]

### **Data Presentation**

### Table 1: IC50 Values of Identified MCT1 Inhibitors

The following table summarizes the IC50 values for various compounds identified as MCT1 inhibitors using the optogenetic screening assay. Data is sourced from Wegner et al., 2024.[4] [6]



| Compound Class          | Compound   | IC50 (μM) |
|-------------------------|------------|-----------|
| Known MCT1 Inhibitor    | AZD3965    | 0.010     |
| NSAIDs                  | Piroxicam  | 4.4       |
| Diclofenac              | 7.4        |           |
| Indomethacin            | 1.8        | _         |
| Ketoprofen              | 21         | _         |
| Sulindac                | 46         | _         |
| Non-steroidal Estrogens | Dienestrol | 2.9       |
| Diethylstilbestrol      | 4.6        |           |
| Natural Products        | Gossypol   | 3.2       |

# **Mandatory Visualizations Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: MCT1-mediated signaling in cancer progression.



# **Experimental Workflow Diagram**



Click to download full resolution via product page



Caption: High-throughput optogenetic screening workflow.

# **Logical Relationship Diagram**







Click to download full resolution via product page

Caption: Logic of the optoMEV-MCT1 screening system.

## References

- 1. Monocarboxylate transporters in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 4. The role of MCT1 in tumor progression and targeted therapy: a comprehensive review -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocols · Benchling [benchling.com]
- 8. med.nyu.edu [med.nyu.edu]
- 9. Yeast Transformation Protocols [sigmaaldrich.com]
- 10. Activity 3: Lab: Culturing Yeast Cells on Media | A Day in the Life: Exploring Biomanufacturing Careers [kenanfellows.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- To cite this document: BenchChem. [Application Notes: Optogenetic Screening of Monocarboxylate Transporter 1 (MCT1) Activity]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b12369978#optogenetic-screening-of-mct1-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com